molecular formula C13H16BNO3 B596101 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine CAS No. 1251728-92-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine

Cat. No. B596101
CAS RN: 1251728-92-3
M. Wt: 245.085
InChI Key: PWNZOGLNPAOHSL-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine” is a chemical compound. It is also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine or 2-Methoxy-5-pyridineboronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The bond lengths and bond angles obtained by the crystallographic analysis match the DFT optimized structure calculation results .


Chemical Reactions Analysis

The compound may be involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H18BNO3 . The compound has a molecular weight of 320.145 Da .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in various transformation processes due to its high stability, low toxicity, and high reactivity .

Drug Development

In the field of drug development, boronic acid compounds like this are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Enzyme Inhibitors

Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .

Anticancer Drugs

Apart from treating tumors and microbial infections, these compounds can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of this compound to further clarify certain physical and chemical properties .

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of covalent organic frameworks (COFs) and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-9-5-6-16-11(9)15-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNZOGLNPAOHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine

CAS RN

1251728-92-3
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine
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